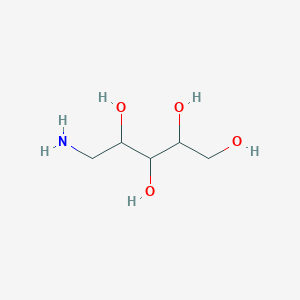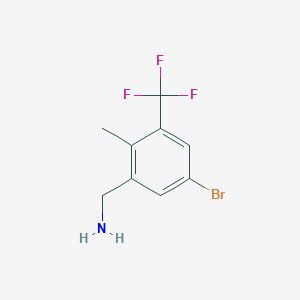
5-Bromo-2-methyl-3-(trifluoromethyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-metil-3-(trifluorometil)bencilamina: es un compuesto orgánico caracterizado por la presencia de grupos bromo, metil y trifluorometil unidos a una estructura de bencilamina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Bromo-2-metil-3-(trifluorometil)bencilamina típicamente implica la bromación de 2-metil-3-(trifluorometil)bencilamina. Esto se puede lograr utilizando N-bromosuccinimida (NBS) como agente bromante en condiciones radicales . La reacción generalmente se lleva a cabo en un solvente inerte como tetracloruro de carbono o cloroformo, y la mezcla de reacción se irradia con luz UV para iniciar la formación de radicales.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la posición bencílica, lo que lleva a la formación de los correspondientes derivados de benzaldehído o ácido benzoico.
Reducción: Las reacciones de reducción pueden convertir el sustituyente bromo en un átomo de hidrógeno, produciendo 2-metil-3-(trifluorometil)bencilamina.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de bromo con otros nucleófilos como aminas, tioles o alcóxidos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador de paladio.
Sustitución: Se emplean comúnmente nucleófilos como azida de sodio (NaN₃) o metóxido de sodio (NaOMe) en solventes apróticos polares.
Productos Principales:
Oxidación: Derivados de benzaldehído o ácido benzoico.
Reducción: 2-Metil-3-(trifluorometil)bencilamina.
Sustitución: Diversos derivados de bencilamina sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: 5-Bromo-2-metil-3-(trifluorometil)bencilamina se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Es particularmente valioso en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: En la investigación biológica, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas bioactivas. También puede servir como una sonda para estudiar las interacciones enzima-sustrato y la unión del receptor.
Medicina: Los derivados del compuesto tienen aplicaciones terapéuticas potenciales. Por ejemplo, se pueden explorar por sus propiedades antimicrobianas, antiinflamatorias o anticancerígenas.
Industria: En el sector industrial, 5-Bromo-2-metil-3-(trifluorometil)bencilamina se utiliza en la producción de productos químicos especiales, incluidos colorantes, pigmentos y polímeros.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-2-metil-3-(trifluorometil)bencilamina depende de su aplicación específica. En reacciones químicas, el átomo de bromo puede actuar como grupo saliente, facilitando las reacciones de sustitución nucleofílica. En los sistemas biológicos, el compuesto puede interactuar con enzimas o receptores específicos, modulando su actividad a través de interacciones de unión.
Comparación Con Compuestos Similares
Compuestos Similares:
4-(Trifluorometil)bencilamina: Estructura similar pero con el grupo trifluorometil en la posición para.
3-(Trifluorometil)bencilamina: Carece del sustituyente bromo.
5-Bromo-2-metilbencilamina: Carece del grupo trifluorometil.
Singularidad: 5-Bromo-2-metil-3-(trifluorometil)bencilamina es única debido a la presencia de ambos grupos bromo y trifluorometil, que imparten propiedades electrónicas y estéricas distintas. Estas características lo convierten en un intermedio versátil para diversas aplicaciones sintéticas y mejoran su actividad biológica potencial.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,4,14H2,1H3 |
Clave InChI |
JDHRFOBURHGEOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1C(F)(F)F)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






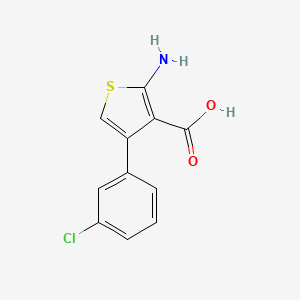
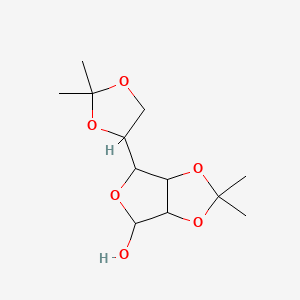

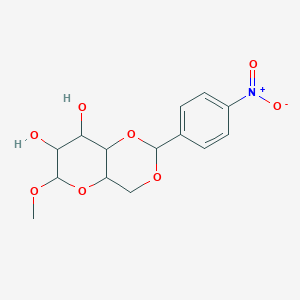
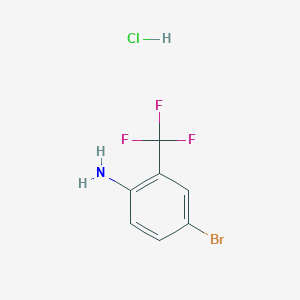

![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)

